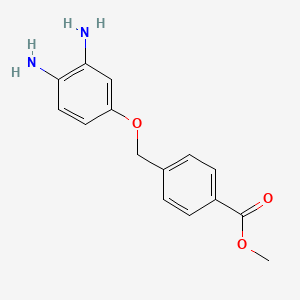
Methyl 4-((3,4-diaminophenoxy)methyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-((3,4-diaminophenoxy)methyl)benzoate is an organic compound with the molecular formula C14H14N2O3 It is a derivative of benzoic acid and contains both amine and ester functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((3,4-diaminophenoxy)methyl)benzoate typically involves the reaction of 3,4-diaminophenol with methyl 4-bromomethylbenzoate. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or other purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-((3,4-diaminophenoxy)methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form nitro groups.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or nitric acid can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.
Substitution: Various alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amine derivatives.
Aplicaciones Científicas De Investigación
Methyl 4-((3,4-diaminophenoxy)methyl)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and protein binding due to its amine groups.
Medicine: Investigated for its potential as a drug precursor or active pharmaceutical ingredient.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 4-((3,4-diaminophenoxy)methyl)benzoate is not well-documented. its amine groups can interact with various biological molecules, potentially affecting enzyme activity and protein function. The ester group may also undergo hydrolysis, releasing benzoic acid derivatives that can further interact with biological targets .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-aminobenzoate: Similar structure but lacks the diamine functionality.
Methyl 4-(bromomethyl)benzoate: Precursor in the synthesis of Methyl 4-((3,4-diaminophenoxy)methyl)benzoate.
Methyl 4-(dimethylamino)benzoate: Contains a dimethylamino group instead of diamine groups.
Uniqueness
This compound is unique due to the presence of both amine and ester functional groups, which allow it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound for various scientific and industrial applications .
Propiedades
Fórmula molecular |
C15H16N2O3 |
|---|---|
Peso molecular |
272.30 g/mol |
Nombre IUPAC |
methyl 4-[(3,4-diaminophenoxy)methyl]benzoate |
InChI |
InChI=1S/C15H16N2O3/c1-19-15(18)11-4-2-10(3-5-11)9-20-12-6-7-13(16)14(17)8-12/h2-8H,9,16-17H2,1H3 |
Clave InChI |
HFEDUYBYKXPZBQ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)COC2=CC(=C(C=C2)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















